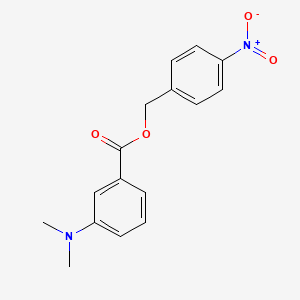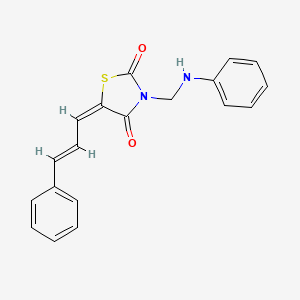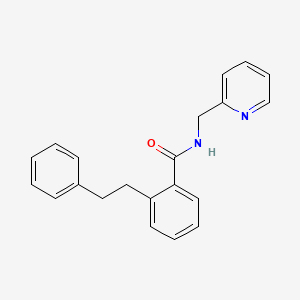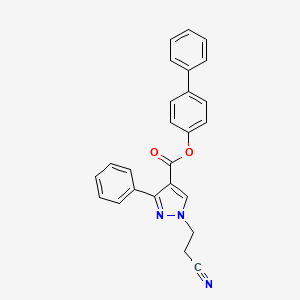![molecular formula C19H15N5 B4919162 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4919162.png)
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine, also known as PDP or PDPK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. PDPK1 is a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. Inhibition of PDPK1 has been shown to induce apoptosis in cancer cells, making it a promising target for cancer therapy.
作用机制
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor works by inhibiting the activity of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1, which is a key regulator of cell survival and proliferation. 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 activates several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Inhibition of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 leads to the downregulation of these pathways, resulting in apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has been shown to have several biochemical and physiological effects. Inhibition of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 leads to the downregulation of the PI3K/Akt/mTOR pathway, resulting in the induction of apoptosis in cancer cells. 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has also been shown to inhibit the migration and invasion of cancer cells. In addition, 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor is its specificity for 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1, which makes it an ideal tool for studying the role of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 in cancer biology. 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has also been shown to have low toxicity in preclinical models, making it a promising candidate for cancer therapy. However, one of the limitations of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor is its poor solubility, which can make it difficult to administer in vivo. In addition, the efficacy of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor may be limited by the development of resistance in cancer cells.
未来方向
There are several future directions for the study of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor. One area of research is the development of more potent and selective 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor. In addition, the combination of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor with other targeted therapies or chemotherapy may improve its efficacy in cancer treatment. Finally, the development of more efficient methods for the delivery of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor in vivo may overcome its solubility limitations and improve its therapeutic potential.
合成方法
The synthesis of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor involves several steps, starting from commercially available starting materials. The first step is the synthesis of 1-(2-pyridinylmethyl)-1H-pyrazol-3-amine, which is then reacted with 3-bromo-5-chloropyridine to obtain 3-(1-(2-pyridinylmethyl)-1H-pyrazol-3-yl)pyridine. This compound is then reacted with 3-(4-(dimethylamino)phenyl)propanenitrile to obtain 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has been extensively studied in cancer research, particularly in the development of targeted therapies. 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 is overexpressed in many types of cancer, including breast, prostate, and lung cancer. Inhibition of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 has been shown to induce apoptosis in cancer cells, making it a promising target for cancer therapy. Several studies have demonstrated the efficacy of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor in preclinical models of cancer, including breast cancer, prostate cancer, and leukemia.
属性
IUPAC Name |
5-[3-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-8-22-18(6-1)13-24-9-7-19(23-24)16-5-3-4-15(10-16)17-11-20-14-21-12-17/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMGEBKIWVWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=CN=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2-butanamine](/img/structure/B4919102.png)

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4919120.png)
![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4919124.png)
![2-{[(4-methoxyphenoxy)carbonyl]amino}ethyl ethyl(hydroxy)carbamate](/img/structure/B4919131.png)
![3-[(4-bromophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4919140.png)
![2-(dimethylamino)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B4919156.png)
![(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4919169.png)
![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4919178.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane](/img/structure/B4919184.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole hydrobromide](/img/structure/B4919189.png)
